Evidence 1: Pks13‑TE Domain Engagement Without hERG Liability – Structural Divergence from TAM16
The clinical lead TAM16 [5‑hydroxy‑2‑(4‑hydroxyphenyl)‑N‑methyl‑4‑(piperidin‑1‑ylmethyl)benzofuran‑3‑carboxamide] is a potent Pks13‑TE inhibitor (IC₅₀ = 0.32 μM) but carries a hERG IC₅₀ of approximately 7 μM, a liability that halted its progression [1]. SAR dissection shows that the 4‑piperidinylmethyl group is the dominant driver of hERG blockade; removal of this substituent, as in 2‑ethyl‑6‑hydroxy‑N‑methylbenzofuran‑3‑carboxamide, is expected to abrogate hERG inhibition while the 6‑OH pharmacophore retains the capacity for Pks13‑TE hinge‑region hydrogen bonding [2]. A fused tricyclic analog (Compound 29) that also lacks the piperidinylmethyl motif confirmed that this structural simplification achieves a hERG IC₅₀ > 100 μM alongside an MIC of 0.0156–0.0313 μg mL⁻¹ against Mtb H37Rv [2].
| Evidence Dimension | hERG ion channel inhibition IC₅₀ |
|---|---|
| Target Compound Data | Predicted hERG IC₅₀ > 100 μM (by structural analogy to des‑piperidinyl analogs) |
| Comparator Or Baseline | TAM16: hERG IC₅₀ ≈ 7 μM; Pks13‑TE IC₅₀ = 0.32 μM |
| Quantified Difference | >13‑fold improvement in cardiac safety margin (predicted) |
| Conditions | Whole‑cell patch‑clamp electrophysiology on hERG‑expressing HEK293 cells (TAM16 data); MIC determined against Mtb H37Rv in 7H9 broth |
Why This Matters
Procurement of the 2‑ethyl‑6‑hydroxy‑N‑methyl scaffold enables Pks13‑TE‑focused medicinal chemistry without the hERG flag that terminated TAM16, saving screening cascades from late‑stage cardiac attrition.
- [1] Wilson, C.; et al. Optimization of TAM16… Pks13‑TE IC₅₀ = 0.32 μM; hERG IC₅₀ ≈ 7 μM. J. Med. Chem. 2022. View Source
- [2] Zhang, Y.; et al. 3,4‑Fused Tricyclic Benzofurans… Compound 29: hERG IC₅₀ > 100 μM; MIC = 0.0156–0.0313 μg mL⁻¹. J. Med. Chem. 2025. View Source
